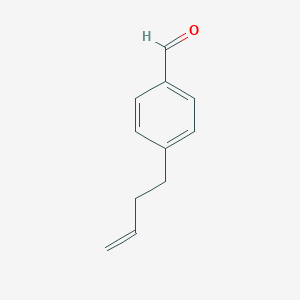

4-(But-3-EN-1-YL)benzaldehyde

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

137658-83-4 |

|---|---|

Molecular Formula |

C11H12O |

Molecular Weight |

160.21 g/mol |

IUPAC Name |

4-but-3-enylbenzaldehyde |

InChI |

InChI=1S/C11H12O/c1-2-3-4-10-5-7-11(9-12)8-6-10/h2,5-9H,1,3-4H2 |

InChI Key |

TUXSJJDWEGILLX-UHFFFAOYSA-N |

SMILES |

C=CCCC1=CC=C(C=C1)C=O |

Canonical SMILES |

C=CCCC1=CC=C(C=C1)C=O |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Development for 4 but 3 En 1 Yl Benzaldehyde

Strategies for Carbon-Carbon Bond Formation Leading to 4-(But-3-EN-1-YL)benzaldehyde

The construction of the C-C bond between the aromatic ring and the butenyl side chain is a critical step in the synthesis of this compound. Several modern catalytic methods are employed for this purpose.

Palladium-Catalyzed Coupling Reactions for Aryl-Alkenyl Linkages

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. researchgate.net These reactions generally offer high yields and good functional group tolerance. researchgate.net

The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium(0) complex. researchgate.netnih.gov This reaction is favored due to the stability and low toxicity of the boronic acid reagents and the mild reaction conditions. uwindsor.ca For the synthesis of this compound, this would typically involve the coupling of a 4-formylphenylboronic acid with a but-3-en-1-yl halide or the coupling of 4-bromobenzaldehyde (B125591) with a but-3-en-1-ylboronic acid or its ester. A variety of palladium catalysts, often with phosphine (B1218219) ligands, can be utilized, and the choice of base and solvent is crucial for optimizing the reaction yield. scielo.br

Table 1: Key Components in Suzuki-Miyaura Cross-Coupling

| Component | Role | Examples |

| Palladium Catalyst | Facilitates the catalytic cycle | Pd(PPh₃)₄, Pd(OAc)₂, PEPPSI complexes researchgate.net |

| Organoboron Reagent | Provides the butenyl or formylphenyl group | 4-Formylphenylboronic acid, But-3-en-1-ylboronic acid |

| Organic Halide/Triflate | Provides the other coupling partner | 4-Bromobenzaldehyde, But-3-en-1-yl bromide |

| Base | Activates the organoboron reagent | K₂CO₃, K₃PO₄, Na₂CO₃ nih.gov |

| Solvent | Solubilizes reactants and catalyst | Toluene (B28343), Dioxane, Water researchgate.netthieme-connect.de |

This table provides a general overview of components used in Suzuki-Miyaura reactions.

The Heck reaction provides an alternative route, coupling an aryl halide with an alkene. organic-chemistry.org In this context, 4-bromobenzaldehyde could be reacted with but-3-en-1-ol, followed by oxidation of the alcohol to the aldehyde. The Heck reaction typically employs a palladium catalyst and a base. organic-chemistry.org

The Stille coupling utilizes organotin reagents. libretexts.org While effective, the toxicity of organotin compounds has led to a preference for other methods like the Suzuki coupling. vu.nl The reaction involves coupling an organostannane with an organic halide catalyzed by palladium. libretexts.org For this synthesis, one might consider reacting 4-bromobenzaldehyde with a tributyl(but-3-en-1-yl)stannane. vu.nl

Direct Alkylation and Olefination Methods on Benzaldehyde (B42025) Precursors

Directly introducing the butenyl group onto the benzaldehyde scaffold is another viable strategy. This can be achieved through various alkylation and olefination techniques. Trichloroacetimidates, for example, are known to be excellent alkylating agents when activated by a catalytic amount of a Brønsted or Lewis acid. syr.edu

Wittig and Horner-Wadsworth-Emmons Olefination Routes

Olefination reactions provide a powerful means to construct the double bond within the butenyl side chain.

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide to form an alkene. thieme-connect.com For the synthesis of this compound, a multi-step sequence could be envisioned. For instance, a protected 4-bromobenzaldehyde could undergo a Wittig reaction with an appropriate ylide to introduce a three-carbon chain, followed by further modifications to yield the final product.

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses phosphonate (B1237965) carbanions. wikipedia.orgthieme-connect.com This method often provides excellent E-selectivity for the newly formed double bond and the phosphate (B84403) byproducts are easily removed by aqueous extraction. wikipedia.orgorganic-chemistry.org The HWE reaction begins with the deprotonation of a phosphonate to form a phosphonate carbanion, which then undergoes nucleophilic addition to an aldehyde. wikipedia.org The stereochemical outcome is generally not dependent on the initial addition but on the equilibration of the intermediates. wikipedia.org

Table 2: Comparison of Wittig and HWE Reactions

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

| Reagent | Phosphonium ylide | Phosphonate carbanion |

| Byproduct | Phosphine oxide | Water-soluble phosphate ester wikipedia.org |

| Stereoselectivity | Can produce both E and Z isomers | Typically favors the E-isomer wikipedia.org |

| Reactivity of Ylide | More basic | More nucleophilic, less basic wikipedia.org |

This table highlights the key differences between the Wittig and HWE olefination reactions.

Functional Group Interconversion Strategies for the Benzaldehyde Moiety

In many synthetic routes, the aldehyde functional group may not be compatible with the reaction conditions required for carbon-carbon bond formation. In such cases, a precursor functional group is used, which is then converted to the aldehyde in a later step.

A common strategy is to perform the coupling reaction on a precursor such as 4-bromobenzyl alcohol or a protected version thereof. After the butenyl side chain is introduced, the alcohol can be oxidized to the aldehyde. Various oxidizing agents can be employed for this transformation, such as pyridinium (B92312) chlorochromate (PCC) or Swern oxidation. The Baeyer-Villiger oxidation is another relevant transformation where ketones can be converted to esters. beilstein-journals.org

Another approach involves starting with a toluene derivative, for example, 4-(but-3-en-1-yl)toluene. The methyl group can then be oxidized to a formyl group to yield the final product.

Oxidation of Benzylic Alcohols to Aldehydes

The oxidation of a benzylic alcohol, specifically (4-(but-3-en-1-yl)phenyl)methanol, represents a direct and common method for the preparation of this compound. This transformation requires the use of mild oxidizing agents to prevent over-oxidation to the corresponding carboxylic acid. A variety of catalytic systems have been developed for the selective oxidation of benzyl (B1604629) alcohol and its derivatives, which are applicable to this specific synthesis.

Research has demonstrated the efficacy of various catalysts for the aerobic oxidation of benzyl alcohol. For instance, cobalt porphyrin complexes have been utilized in membrane microchannel reactors to achieve high conversion and selectivity to benzaldehyde. acs.org In one study, the oxidation of benzyl alcohol using a cobalt porphyrin catalyst yielded 82% conversion with 98% selectivity to benzaldehyde within 6.5 minutes. acs.org Another approach employs NiFe₂O₄ nanoparticles as a reusable catalyst with t-butyl hydroperoxide (TBHP) as the oxidant, achieving 85% conversion of benzyl alcohol with 100% selectivity to benzaldehyde at 60 °C in 3 hours. libretexts.org Furthermore, chromium(III)-imine complexes have been shown to catalyze the oxidation of benzyl alcohol with aqueous H₂O₂ in acetonitrile (B52724) at 80 °C, highlighting the versatility of metal-based catalysts. rsc.org

A closely related precursor, (4-(but-3-en-1-yloxy)phenyl)methanol, has been synthesized, and its oxidation to the corresponding aldehyde would follow similar principles. The synthesis of this alcohol involves the reduction of 4-(but-3-en-1-yloxy)benzaldehyde with sodium borohydride (B1222165) in methanol. rsc.org The subsequent oxidation back to the aldehyde would require a selective oxidant that does not affect the butenyl ether group.

The following table summarizes various catalytic systems used for the oxidation of benzyl alcohol, which can be considered for the synthesis of this compound from its corresponding alcohol.

Table 1: Catalytic Systems for the Oxidation of Benzyl Alcohol to Benzaldehyde

| Catalyst | Oxidant | Solvent | Temperature (°C) | Time | Conversion (%) | Selectivity (%) | Reference |

|---|---|---|---|---|---|---|---|

| Cobalt Porphyrin | Air | - | <65 | 6.5 min | 82 | 98 | acs.org |

| NiFe₂O₄ NPs | TBHP | - | 60 | 3 h | 85 | 100 | libretexts.org |

| Cr(III)-Imine Complex | H₂O₂ | Acetonitrile | 80 | 4 h | - | - | rsc.org |

| CuBr/BPy/TEMPO/NMI | Air | 2% TPGS-750-M | Room Temp | - | - | - | rsc.org |

Reduction of Nitriles to Aldehydes in Benzaldehyde Synthesis

An alternative pathway to this compound is through the partial reduction of 4-(but-3-en-1-yl)benzonitrile. This method is advantageous as nitriles can be more stable than their corresponding aldehydes under certain reaction conditions. The key challenge lies in controlling the reduction to stop at the aldehyde stage without further reduction to the amine.

A patented process describes the catalytic reduction of substituted benzonitriles to the corresponding benzaldehydes using hydrogen gas in the presence of water, an acid, and a nickel-aluminum catalyst. researchgate.net This method has been applied to various benzonitrile (B105546) derivatives, and the reaction conditions, such as temperature and pressure, can be optimized for specific substrates. For example, the reduction of 3,5-bis(trifluoromethyl)benzonitrile (B1295164) was achieved at 70 °C and 3 bar H₂ pressure over 10 hours, yielding 80% of the corresponding aldehyde. researchgate.net

Another approach involves the use of sodium hydride in the presence of a Lewis acid like zinc chloride for the controlled reduction of nitriles. nih.gov This system has been shown to be effective for a range of aliphatic and aromatic nitriles, offering a milder alternative to traditional reducing agents like diisobutylaluminium hydride (DIBAL-H). The reaction of various nitriles with NaH and ZnCl₂ at 60 °C for several hours resulted in good yields of the corresponding aldehydes. nih.gov

The table below outlines methodologies for the reduction of nitriles to aldehydes, which could be applied to the synthesis of this compound.

Table 2: Methodologies for the Reduction of Benzonitriles to Benzaldehydes

| Reagents | Substrate Example | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| H₂, Ni-Al catalyst, Formic Acid | 3,5-Bis(trifluoromethyl)benzonitrile | 80% Formic Acid | 70 | 10 | 80 | researchgate.net |

| NaH, ZnCl₂ | Benzonitrile | THF | 60 | 3 | 85 | nih.gov |

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound is crucial for developing sustainable and environmentally friendly processes. Key areas of focus include the use of safer solvents, energy-efficient reaction conditions, and maximizing atom economy.

Solvent-Free or Aqueous Medium Reaction Development

Performing reactions in solvent-free conditions or in aqueous media is a cornerstone of green chemistry, as it reduces the use of volatile organic compounds (VOCs) that are often hazardous and polluting. Research into the synthesis of benzaldehyde derivatives has explored these greener alternatives.

For instance, a solvent-free Knoevenagel condensation of various benzaldehydes with malonic acid has been developed using environmentally benign catalysts like ammonium (B1175870) bicarbonate. rsc.orgacs.orgamazonaws.compsu.edu This method avoids toxic solvents like pyridine (B92270) and piperidine, which are traditionally used. rsc.orgacs.orgamazonaws.compsu.edu While this reaction produces cinnamic acids rather than the aldehyde itself, it demonstrates the feasibility of conducting reactions with benzaldehydes under solvent-free conditions. In one study, high conversions of various benzaldehydes were achieved at 90°C after 2 hours. amazonaws.com

The use of aqueous media is another green approach. The oxidation of benzylic alcohols has been successfully carried out in water using specific catalytic systems. For example, the oxidation of activated alcohols can be performed in a 2% TPGS-750-M solution in water at room temperature. rsc.org This surfactant-based system allows the reaction to proceed in an aqueous environment, significantly reducing the organic solvent footprint.

Microwave-Assisted Synthetic Enhancements

Microwave-assisted synthesis is a powerful tool in green chemistry that can significantly reduce reaction times, improve yields, and enhance energy efficiency compared to conventional heating methods. scientificlabs.comnih.govorganic-chemistry.org

The synthesis of substituted 3-phenylpropionic acids from benzaldehydes has been achieved in minutes under microwave irradiation, a process that traditionally takes several hours. scientificlabs.com This rapid and efficient method involves the reaction of a benzaldehyde with malonic acid, followed by reduction. scientificlabs.com Similarly, the Claisen-Schmidt condensation to form benzalacetones has been shown to be dramatically faster under microwave activation, with reactions often completing within 10-15 minutes in excellent yields. These examples highlight the potential of microwave technology to accelerate reactions involving benzaldehyde derivatives like this compound.

The following table provides examples of microwave-assisted reactions involving benzaldehydes, illustrating the potential for greener synthesis.

Table 3: Microwave-Assisted Synthesis Involving Benzaldehydes

| Reaction Type | Reactants | Catalyst/Medium | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Knoevenagel Condensation | Benzaldehyde, Malonic Acid | Acetic acid, Piperidine | 5-7 min | 77-89 (cinnamic acid) | scientificlabs.com |

| Claisen-Schmidt Condensation | Aldehydes, Acetone | NaOH | 10-15 min | >79 | |

| Chalcone (B49325) Synthesis | Aryl methyl ketone, Substituted benzaldehyde | Flyash: H₂SO₄ | - | >70 | organic-chemistry.org |

Atom Economy and Waste Minimization in Synthetic Design

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. chula.ac.thvulcanchem.com Designing synthetic routes with high atom economy minimizes the generation of waste.

Addition and cycloaddition reactions are inherently atom-economical as they involve the combination of all reactant atoms to form the product. For example, the 1,3-dipolar cycloaddition of acetylenedicarboxylates with cyclooctyne (B158145) to generate furan (B31954) derivatives proceeds with perfect atom economy. chula.ac.th While not directly applicable to the synthesis of this compound, this illustrates the principle of designing reactions where all atoms are utilized.

Furthermore, minimizing the use of protecting groups and stoichiometric reagents in favor of catalytic alternatives is a key strategy for waste minimization. For example, the direct oxidation of a benzylic alcohol to the aldehyde is more atom-economical than a multi-step process involving protection and deprotection. Similarly, the catalytic reduction of a nitrile is preferable to using stoichiometric metal hydride reagents that generate significant waste.

Chemical Reactivity and Transformation Pathways of 4 but 3 En 1 Yl Benzaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group, with its electrophilic carbonyl carbon, is a primary site for a variety of chemical reactions. Its reactivity is influenced by the electron-donating or withdrawing nature of the substituents on the aromatic ring.

Nucleophilic Addition Reactions to the Carbonyl Center

The carbonyl carbon of an aldehyde is highly susceptible to attack by nucleophiles. This fundamental reaction, known as nucleophilic addition, involves the formation of a new bond between the nucleophile and the carbonyl carbon, leading to a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org The rate and reversibility of this reaction depend on the strength of the nucleophile. masterorganicchemistry.com Strong nucleophiles, such as organometallic reagents (e.g., Grignard reagents) and hydrides, result in irreversible additions.

For instance, the addition of organozirconium reagents, generated from alkenes via hydrozirconation, to benzaldehyde (B42025) derivatives has been demonstrated. In a related study, the reaction of benzaldehyde with 4-[(tert-butyldimethylsilyl)oxy]-1-butene in the presence of a catalyst yielded the corresponding alcohol in moderate yield but with good enantioselectivity. mdpi.com This highlights the potential for creating chiral centers through nucleophilic addition to the aldehyde.

Common nucleophilic addition reactions for aldehydes include:

Cyanohydrin formation: Reaction with cyanide ion (CN⁻).

Hemiacetal and Acetal formation: Reaction with alcohols.

Hydrate formation: Reaction with water.

Organometallic additions: Reactions with Grignard reagents or organolithium compounds.

The electrophilicity of the carbonyl carbon, a key factor in these reactions, can be influenced by substituents on the aromatic ring. researchgate.net Aromatic rings can act as electron-donating groups through resonance, which can decrease the electrophilicity of the carbonyl group in benzaldehyde derivatives compared to aliphatic aldehydes. libretexts.org

| Nucleophile | Product Type | General Reaction Conditions |

|---|---|---|

| Organozirconium Reagents | Secondary Alcohol | Catalytic, often with a chiral ligand for enantioselectivity mdpi.com |

| Cyanide (e.g., HCN) | Cyanohydrin | Basic conditions |

| Alcohols (e.g., R-OH) | Hemiacetal/Acetal | Acid or base catalysis |

Condensation Reactions with Carbonyl Compounds (e.g., Aldol (B89426) Condensation for Chalcone (B49325) Analogs)

Aldehydes readily undergo condensation reactions with other carbonyl-containing compounds, most notably the aldol condensation. A well-known variant is the Claisen-Schmidt condensation, which involves the reaction of an aromatic aldehyde with a ketone or another aldehyde in the presence of a base to form an α,β-unsaturated ketone, commonly known as a chalcone. saudijournals.comencyclopedia.pub This reaction is a powerful tool for carbon-carbon bond formation. rsc.org

The synthesis of chalcone analogs from substituted benzaldehydes is a widely practiced method. For example, 4-(benzyloxy)benzaldehyde (B125253) has been used in aldol condensations with various acetophenones and heteroaryl methyl ketones to produce a range of chalcone analogs. univ-ovidius.roresearchgate.net These reactions are typically catalyzed by bases such as sodium hydroxide (B78521) or piperidine. univ-ovidius.roresearchgate.net The resulting chalcones are valuable intermediates in the synthesis of flavonoids and other heterocyclic compounds. univ-ovidius.ro

The general mechanism involves the deprotonation of the α-carbon of the ketone to form an enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting β-hydroxy ketone yields the chalcone. saudijournals.com

| Catalyst | Solvent | Typical Reaction Conditions | Reference |

|---|---|---|---|

| Sodium Hydroxide (NaOH) | Ethanol/Water | Room temperature or gentle heating | encyclopedia.pubuniv-ovidius.ro |

| Piperidine | Methanol | Reflux | univ-ovidius.roresearchgate.net |

| Solid NaOH | Solvent-free | Grinding with mortar and pestle | rsc.org |

Oxidative and Reductive Transformations of the Aldehyde

The aldehyde functional group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Oxidation of aldehydes to carboxylic acids can be achieved using a variety of oxidizing agents. Common reagents include potassium permanganate (B83412) (KMnO₄), chromic acid, and milder oxidants like silver oxide (Tollens' reagent). The oxidation of benzaldehyde derivatives often proceeds through the formation of an intermediate such as a permanganate ester in the case of KMnO₄ oxidation. researchgate.net The electrochemical oxidation of aldehydes is also a known transformation. researchgate.net In some systems, quinones in the presence of DMSO can act as effective oxidizing agents for the conversion of benzaldehydes to amides in the presence of an amine. researchgate.net Studies on similar compounds like cinnamaldehyde (B126680) have shown that oxidation can lead to products like benzoic acid. rsc.org

Reduction: The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reducing agent for this purpose due to its selectivity for aldehydes and ketones over other functional groups like esters. rsc.org For example, 4-(but-3-en-1-yloxy)benzaldehyde has been successfully reduced to (4-(but-3-en-1-yloxy)phenyl)methanol using sodium borohydride in methanol. rsc.org Lithium aluminum hydride (LiAlH₄) is another powerful reducing agent capable of reducing aldehydes. umich.edu

| Transformation | Reagent | Product | Reference |

|---|---|---|---|

| Oxidation | Potassium Permanganate (KMnO₄) | Carboxylic Acid | researchgate.net |

| Oxidation | Quinone/DMSO | Amide (with amine) | researchgate.net |

| Reduction | Sodium Borohydride (NaBH₄) | Primary Alcohol | rsc.org |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | umich.edu |

Reactivity of the But-3-en-1-yl Moiety

The but-3-en-1-yl group contains a terminal double bond, which is a key site for various addition and rearrangement reactions.

Olefin Metathesis Reactions (Ring-Closing and Cross-Metathesis)

Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, typically catalyzed by transition metal complexes like those based on ruthenium or molybdenum. wikipedia.org For a molecule like 4-(but-3-en-1-yl)benzaldehyde, which contains a terminal olefin, both intramolecular (ring-closing metathesis) and intermolecular (cross-metathesis) reactions are possible.

Ring-closing metathesis (RCM) could potentially be used if another double bond is present in the molecule to form a cyclic compound. While there are no specific examples in the provided search results for this compound itself, the principle of RCM is well-established for dienes.

Cross-metathesis (CM) involves the reaction of the terminal alkene with another olefin to create a new, substituted alkene. This is a valuable method for elongating carbon chains or introducing new functional groups. The success of cross-metathesis often depends on the catalyst used and the relative reactivity of the olefin partners.

Carbonyl-olefin metathesis, a related but distinct transformation, involves the reaction of a carbonyl group with an olefin. mdpi.commdpi.com

| Reaction Type | Description | Potential Outcome |

|---|---|---|

| Ring-Closing Metathesis (RCM) | Intramolecular reaction of a diene to form a cyclic alkene. | Formation of a cyclic structure if a second olefin is present. |

| Cross-Metathesis (CM) | Intermolecular reaction with another olefin. | Formation of a new, substituted internal alkene. |

Cycloaddition Reactions (e.g., Diels-Alder)

The terminal double bond of the but-3-en-1-yl group can participate in cycloaddition reactions. A prominent example is the [4+2] cycloaddition, or Diels-Alder reaction, where the alkene (dienophile) reacts with a conjugated diene to form a six-membered ring. libretexts.org For the but-3-en-1-yl group to act as a dienophile, it would react with a suitable diene. The reactivity in Diels-Alder reactions is often enhanced when the dienophile has electron-withdrawing groups nearby, though simple alkenes can react under more forcing conditions. libretexts.org

Other types of cycloaddition reactions are also possible, such as [2+2] cycloadditions, which can be induced photochemically to form four-membered rings, and [3+2] dipolar cycloadditions. nih.govnih.govyoutube.com For example, 1,3-dipolar cycloaddition reactions of azomethine ylides with aldehydes are known to produce oxazolidine (B1195125) derivatives. nih.gov While not directly involving the butenyl group, this illustrates the breadth of cycloaddition chemistry. The butenyl group itself could potentially react with various 1,3-dipoles.

| Reaction Type | Reactant Partner | Product Type | General Conditions |

|---|---|---|---|

| [4+2] Diels-Alder | Conjugated Diene | Six-membered ring (Cyclohexene derivative) | Thermal or Lewis acid catalysis libretexts.org |

| [2+2] Cycloaddition | Another Alkene | Four-membered ring (Cyclobutane derivative) | Photochemical youtube.com |

| [3+2] Dipolar Cycloaddition | 1,3-Dipole (e.g., Nitrone, Azide) | Five-membered heterocycle | Varies with dipole nih.gov |

Electrophilic Additions to the Alkene Bond

The butenyl group's terminal double bond is susceptible to electrophilic addition reactions, typical of alkenes. The regioselectivity of these additions is governed by electronic and steric factors, leading to either Markovnikov or anti-Markovnikov products.

Halogenation: The addition of halogens like bromine (Br₂) or chlorine (Cl₂) across the double bond proceeds readily, typically in an inert solvent like dichloromethane, to yield a vicinal dihalide. masterorganicchemistry.commasterorganicchemistry.com The reaction mechanism involves the formation of a cyclic halonium ion intermediate, which is then attacked by the halide ion. This results in anti-addition, where the two halogen atoms add to opposite faces of the original double bond. masterorganicchemistry.com For this compound, this would result in the formation of 4-(3,4-dihalobutyl)benzaldehyde.

Hydrohalogenation: The addition of hydrogen halides (HX, e.g., HBr, HCl) follows Markovnikov's rule in the absence of radical initiators. wikipedia.org The reaction proceeds via a carbocation intermediate. The electrophilic proton (H⁺) adds to the terminal carbon (C-4 of the butenyl chain), which bears more hydrogen atoms, to form a more stable secondary carbocation at C-3. Subsequent attack by the halide ion (X⁻) on this carbocation yields the Markovnikov product, 4-(3-halobutyl)benzaldehyde. wikipedia.orgleah4sci.com

Conversely, in the presence of peroxides (like AIBN or benzoyl peroxide), the addition of HBr proceeds via a free-radical mechanism, leading to the anti-Markovnikov product. byjus.com In this case, the bromine radical adds first to the terminal carbon, generating a more stable secondary carbon radical at the C-3 position. This radical then abstracts a hydrogen atom from HBr to give 4-(4-bromobutyl)benzaldehyde. This peroxide effect is specific to HBr. byjus.com

Aryl Ring Functionalization and Derivatization

The benzene (B151609) ring of this compound can be modified through various substitution reactions. The regiochemical outcome is determined by the directing effects of the two existing substituents: the butenyl group and the formyl (aldehyde) group.

In electrophilic aromatic substitution (EAS), the outcome is dictated by the interplay between the activating, ortho,para-directing butenyl group and the deactivating, meta-directing aldehyde group. The butenyl group is an alkyl-type substituent, which activates the ring towards electrophilic attack and directs incoming electrophiles to the positions ortho and para to itself (positions 2, 6, and 4). However, the para position is already occupied. The aldehyde group is a strongly deactivating group due to its electron-withdrawing nature and directs incoming electrophiles to the meta position (positions 3 and 5).

Given these competing effects:

The butenyl group (an activating director) will generally control the position of substitution over the aldehyde group (a deactivating director).

Therefore, electrophilic attack is most likely to occur at the positions ortho to the butenyl group (positions 2 and 6), which are also meta to the aldehyde group.

Nitration: Treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) would be expected to introduce a nitro (-NO₂) group onto the ring. csbsju.edu Based on the directing effects, the primary products would be 4-(but-3-en-1-yl)-2-nitrobenzaldehyde and 4-(but-3-en-1-yl)-6-nitrobenzaldehyde (which is the same as the 2-nitro product due to symmetry).

Halogenation: Aromatic halogenation (e.g., with Br₂ and a Lewis acid catalyst like FeBr₃) introduces a halogen atom onto the ring. pressbooks.publibretexts.org Similar to nitration, the substitution is directed by the activating butenyl group, leading to the formation of 2-bromo-4-(but-3-en-1-yl)benzaldehyde .

Metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds at the aromatic ring. For these reactions to occur, the aromatic ring of this compound would typically first need to be functionalized with a halide (e.g., Br, I) or a triflate group.

Suzuki-Miyaura Coupling: If we consider a precursor like 2-bromo-4-(but-3-en-1-yl)benzaldehyde, it could undergo a Suzuki-Miyaura coupling reaction. This palladium-catalyzed reaction couples an organoboron compound (like a boronic acid) with an organic halide. dergipark.org.tr For example, reacting 2-bromo-4-(but-3-en-1-yl)benzaldehyde with phenylboronic acid in the presence of a palladium catalyst and a base would yield 2-phenyl-4-(but-3-en-1-yl)benzaldehyde . researchgate.net These reactions are known for their high functional group tolerance. youtube.com

Heck Reaction: The Heck reaction couples an organic halide with an alkene in the presence of a palladium catalyst and a base. sciforum.net For instance, the aryl bromide derivative could be coupled with an alkene like methyl acrylate (B77674) to introduce a new functionalized side chain. The reaction of 4-bromobenzaldehyde (B125591) with various alkenes is well-documented, suggesting that a similar transformation on a halogenated derivative of this compound would be feasible, provided the butenyl side chain does not interfere. researchgate.netresearchgate.net

Catalytic Transformations Involving this compound as Substrate or Precursor

The bifunctional nature of this compound, possessing both an aldehyde and an alkene, makes it an interesting substrate for various catalytic transformations, including selective hydrogenations and complex cascade reactions.

Hydrogenation: Catalytic hydrogenation can selectively reduce either the alkene, the aldehyde, or both, depending on the catalyst and reaction conditions.

Selective Aldehyde Hydrogenation: Homogeneous catalysts, such as certain iron or manganese pincer complexes, have been developed for the highly selective hydrogenation of aldehydes to alcohols, even in the presence of other reducible groups like alkenes. mdpi.comacs.orgnih.gov Using such a catalyst would convert this compound to (4-(but-3-en-1-yl)phenyl)methanol .

Selective Alkene Hydrogenation: While more challenging, selective hydrogenation of the alkene in the presence of an aldehyde is possible. This often requires specific catalysts that favor C=C bond reduction over C=O bond reduction.

Full Hydrogenation: Using heterogeneous catalysts like Palladium on Carbon (Pd/C) or Raney Nickel under more forcing conditions (higher pressure and/or temperature) would likely result in the reduction of both functional groups, yielding 4-butylbenzyl alcohol . researchgate.net

Oxidation: Selective oxidation of the aldehyde group to a carboxylic acid can be achieved using various reagents. A tandem oxidation-iodolactonization of related alkenyl benzaldehydes has been reported using a CuI/TBHP system, which proceeds through the in-situ formation of a carboxylic acid intermediate. acs.orgnih.gov This suggests that this compound could be oxidized to 4-(but-3-en-1-yl)benzoic acid .

The presence of both an aldehyde and a tethered alkene allows for intramolecular tandem or cascade reactions, where multiple bonds are formed in a single synthetic operation. These reactions are highly efficient for building complex cyclic and polycyclic structures.

Prins/Friedel-Crafts Cascade: The Prins reaction involves the acid-catalyzed addition of an aldehyde to an alkene. organic-chemistry.org In the case of this compound, an intramolecular Prins cyclization could be initiated. Under Lewis or Brønsted acid catalysis, the aldehyde carbonyl is activated, followed by nucleophilic attack from the tethered alkene. This can lead to the formation of a bicyclic carbocation intermediate, which can then undergo a Friedel-Crafts type reaction to form a new ring system. Tandem Prins reactions are known to be powerful methods for constructing oxygen-containing heterocycles. researchgate.net

Radical Cascade Cyclization: Radical-initiated cascades offer another pathway for cyclization. Studies on related 2-(allyloxy)benzaldehydes have shown that radical addition to the aldehyde can trigger a cascade cyclization to form chroman-4-one scaffolds. researchgate.net A similar strategy applied to this compound could potentially lead to the formation of functionalized tetralone derivatives through a different cyclization pattern.

Tandem Oxidation/Iodolactonization: As mentioned, an efficient method for the tandem oxidation and iodolactonization of 2-O/N-tethered alkenyl benzaldehydes has been developed. acs.orgnih.gov While the substrate is structurally different (the tether is at the ortho position), the principle demonstrates that the aldehyde and alkene can react in a concerted sequence. This type of reaction on a derivative of this compound could lead to complex lactones.

Table of Mentioned Compounds

Computational and Theoretical Investigations of 4 but 3 En 1 Yl Benzaldehyde

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules. These methods provide a microscopic view of molecular behavior, offering insights into stability, reactivity, and structure.

Density Functional Theory (DFT) Studies of Molecular Conformations and Stability

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is particularly effective for determining the most stable three-dimensional arrangement of atoms, known as the molecular conformation. For a flexible molecule like 4-(but-3-en-1-yl)benzaldehyde, which contains a rotatable butenyl side chain attached to a benzene (B151609) ring, DFT calculations can identify various low-energy conformers and rank them by stability.

Table 1: Representative DFT-Calculated Relative Energies for Molecular Conformers (Note: This table is illustrative, based on typical DFT results for organic molecules, as specific data for this compound is not available in the cited literature.)

| Conformer | Description of Geometry | Relative Energy (kcal/mol) |

| Conformer A | Butenyl chain extended, anti-periplanar | 0.00 (Global Minimum) |

| Conformer B | Butenyl chain gauche to phenyl ring | +1.25 |

| Conformer C | Rotation around C-C bond in chain | +2.10 |

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

MEP and FMO analyses are crucial for understanding a molecule's reactivity. These tools use the results from DFT or ab initio calculations to visualize and quantify how a molecule will interact with other chemical species.

The Molecular Electrostatic Potential (MEP) surface is a 3D map that shows the charge distribution of a molecule. researchgate.netresearchgate.net Different colors represent different electrostatic potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP would likely show a significant negative potential (red) around the carbonyl oxygen of the aldehyde group, identifying it as a primary site for electrophilic attack and hydrogen bond acceptance. The aromatic ring and the C=C double bond in the butenyl chain would also exhibit distinct electronic features.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgresearchgate.net The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A small gap suggests the molecule is more reactive and less stable. In this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the C=C double bond, while the LUMO would likely be centered on the electron-withdrawing aldehyde group.

Table 2: Representative FMO Data and Global Reactivity Descriptors (Note: This table presents typical values for benzaldehyde (B42025) derivatives based on DFT calculations. Specific data for the target molecule is not available in the reviewed sources.)

| Parameter | Definition | Typical Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.7 |

| Hardness (η) | (ELUMO - EHOMO) / 2 | 2.35 |

| Softness (S) | 1 / (2η) | 0.21 |

| Electronegativity (χ) | -(ELUMO + EHOMO) / 2 | 4.15 |

Prediction and Validation of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry is widely used to predict spectroscopic data, which serves as a powerful tool for structure validation when compared with experimental results.

Nuclear Magnetic Resonance (NMR): The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is effective for calculating the ¹H and ¹³C NMR chemical shifts. uta.clresearchgate.net For this compound, calculations would predict the specific resonance frequencies for each unique proton and carbon atom. Comparing these theoretical shifts with experimentally recorded spectra helps in the definitive assignment of all signals and confirms the molecular structure.

Infrared (IR): Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. These frequencies correspond to the stretching, bending, and other vibrational modes of the chemical bonds. DFT calculations can predict the wavenumbers and intensities of these vibrations. uta.cl For the target molecule, key predicted signals would include the strong C=O stretching vibration of the aldehyde, C=C stretching from both the aromatic ring and the butenyl chain, and various C-H stretching and bending modes.

UV-Visible (UV-Vis): Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions, which are observed in UV-Vis spectroscopy. researchgate.netuta.cl The calculations yield the absorption wavelengths (λmax), excitation energies, and oscillator strengths of the electronic transitions, such as n → π* and π → π*. For this compound, TD-DFT would predict the electronic transitions associated with the benzaldehyde chromophore and the alkenyl group.

Reaction Mechanism Elucidation through Computational Transition State Analysis

Computational chemistry provides indispensable tools for mapping out the pathways of chemical reactions. By locating and characterizing transition states (TS), chemists can understand reaction mechanisms, predict reaction rates, and determine product distributions.

For reactions involving this compound, such as aldol (B89426) condensations, oxidations, or cycloadditions, DFT calculations can be used to model the entire reaction coordinate. scielo.org.bo Researchers can identify the structures of reactants, intermediates, transition states, and products. A key output is the activation energy (the energy barrier from reactant to transition state), which governs the reaction rate. For example, a DFT study on the reaction of benzaldehyde with 4-amine-4H-1,2,4-triazole identified three distinct transition states corresponding to hemiaminal formation, internal rearrangement, and the final dehydration to a Schiff base. nih.gov A similar approach could be used to study the reactivity of the aldehyde or the butenyl group in this compound, providing a detailed, step-by-step understanding of the transformation. acs.orgscispace.com

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)

In the solid state, the arrangement of molecules in a crystal lattice is dictated by a complex network of intermolecular interactions. Hirshfeld surface analysis is a modern computational method used to visualize and quantify these interactions. researchgate.netresearchgate.net

For this compound, a Hirshfeld analysis would likely reveal the importance of C-H···O hydrogen bonds involving the aldehyde group and π–π stacking interactions between the phenyl rings in stabilizing the crystal structure. researchgate.netmdpi.com

Applications in Advanced Organic Synthesis and Materials Science

Role as a Building Block in Complex Molecule Synthesis

The strategic placement of two distinct reactive sites on a stable benzene (B151609) ring makes 4-(but-3-en-1-yl)benzaldehyde an ideal starting material for the synthesis of a diverse range of complex organic molecules.

In the fields of pharmaceutical and agrochemical development, the synthesis of complex molecules with precise stereochemistry and functionality is paramount. Benzaldehyde (B42025) derivatives are frequently employed as key intermediates in the construction of these bioactive compounds. sigmaaldrich.com The aldehyde group can readily participate in reactions that form the core structures of these molecules. For instance, various substituted benzaldehydes are crucial starting materials for synthesizing inhibitors of enzymes like aldosterone (B195564) synthase and the hepatitis C virus NS5B polymerase. sigmaaldrich.com

The presence of the butenyl side chain in this compound offers an additional point for chemical diversification, which is a significant advantage in creating libraries of compounds for screening potential drug candidates and agrochemicals. acs.org This alkene moiety can undergo a variety of transformations, such as hydroboration-oxidation to introduce a hydroxyl group, or metathesis reactions to build larger, more complex structures. beilstein-journals.org For example, substituted phenylbutenones, which can be synthesized from the condensation of substituted benzaldehydes and ketones, have demonstrated potential as antitumor agents. researchgate.net The structural motif of this compound is therefore highly conducive to the synthesis of novel compounds with potential biological activity. uniud.itpreprints.org

| Reaction Type | Reagent/Catalyst | Potential Product Class | Application |

| Aldol (B89426) Condensation | Acetone, NaOH | Phenylbutenones | Antitumor agents researchgate.net |

| Reductive Amination | Amines, NaBH₄ | Substituted benzylamines | Pharmaceutical intermediates preprints.org |

| Wittig Reaction | Phosphonium (B103445) ylides | Substituted styrenes | Synthesis of enzyme inhibitors sigmaaldrich.com |

| Suzuki-Miyaura Coupling | Boronic acids, Pd catalyst | Biphenyl derivatives | Lead compounds for drug discovery acs.org |

This table illustrates potential reactions and applications based on the known reactivity of benzaldehyde derivatives.

The synthesis of fine chemicals, which includes fragrances, flavors, and other high-value, low-volume products, often relies on the selective transformation of readily available starting materials. Benzaldehyde and its derivatives are foundational to this sector of the chemical industry. ethernet.edu.et A classic example is the synthesis of jasminaldehyde, a valuable fragrance component, which is produced through the crossed aldol condensation of benzaldehyde and heptanal. beilstein-journals.orgresearchgate.net

The dual functionality of this compound makes it a prime candidate for the synthesis of novel specialty organic compounds. The aldehyde can be used to construct a core molecular framework, while the butenyl group can be subsequently modified to tune the final properties of the molecule. This approach allows for the creation of a wide array of compounds from a single, versatile precursor, which is a key strategy in the efficient production of fine and specialty chemicals. researchgate.netunica.it

Development of Functional Materials Utilizing this compound Derivatives

The development of advanced materials with specific optical and electronic properties is a rapidly growing field of research. The ability to design and synthesize molecules with tailored characteristics is essential for progress in this area. Derivatives of this compound hold significant promise for the creation of new functional materials.

Organic light-emitting diodes (OLEDs) are a key technology in modern displays and lighting. chemsrc.com The performance of an OLED is heavily dependent on the properties of the organic materials used in its emissive layer. rsc.org These materials are typically complex, conjugated organic molecules or polymers. Benzaldehyde derivatives often serve as crucial intermediates in the synthesis of these advanced materials. ambeed.comgoogle.com For example, compounds like 4-(diphenylamino)benzaldehyde (B1293675) are used as building blocks for larger, more complex structures that exhibit electroluminescence. ambeed.com

The butenyl group of this compound could be particularly advantageous in this context. It could be used as a polymerizable handle, allowing the molecule to be incorporated into a polymer backbone. This is a common strategy for creating robust, film-forming materials for electronic devices. The ability to tailor the electronic properties of the benzaldehyde core and then polymerize the resulting monomer offers a powerful approach to developing new materials for OLEDs and other organic electronic applications.

Non-linear optical (NLO) materials are capable of altering the properties of light that passes through them and are essential for applications in telecommunications, optical computing, and other advanced technologies. The NLO response of a material is often rooted in the molecular structure of its components. scirp.org A common design for NLO-active molecules, known as chromophores, involves an electron-donating group and an electron-accepting group connected by a conjugated π-electron system. nih.govresearchgate.net

Benzaldehyde derivatives can function as the electron-accepting component in such push-pull systems. researchgate.net The butenyl chain of this compound could be chemically modified to attach an electron-donating group, thereby creating a novel NLO chromophore. Furthermore, this butenyl group could be used to incorporate the chromophore into a polymer matrix, a common method for producing bulk NLO materials. scirp.org The synthesis and theoretical evaluation, often using Density Functional Theory (DFT), of new benzaldehyde-based derivatives are active areas of research for the development of next-generation NLO materials. dntb.gov.uaresearchgate.net

| Parameter | Significance in NLO |

| First Hyperpolarizability (β) | A measure of the second-order NLO response. |

| Second Hyperpolarizability (γ) | A measure of the third-order NLO response. |

| HOMO-LUMO Energy Gap | A smaller gap can lead to enhanced NLO properties. nih.govresearchgate.net |

This table outlines key parameters used to evaluate the potential of a molecule for NLO applications.

Dye-sensitized solar cells (DSSCs) and organic photovoltaics (OPV) are promising alternative solar energy technologies. nih.govresearchgate.net The efficiency of these devices is critically dependent on the properties of the organic dyes or polymers used to absorb light and generate charge carriers. mdpi.comdiva-portal.org These dyes often possess a donor-π-bridge-acceptor (D-π-A) architecture to facilitate efficient charge separation upon photoexcitation. researchgate.netmdpi.com

Benzaldehyde derivatives are valuable precursors in the synthesis of these complex organic dyes. rsc.org The aldehyde group provides a versatile reaction site for building the intricate molecular structures required. For example, substituted benzaldehydes are used in cross-coupling reactions to construct the conjugated backbones of high-performance DSSC dyes. rsc.org The butenyl group in this compound could serve multiple purposes in this context. It could be functionalized to act as an anchoring group to bind the dye to the semiconductor electrode (e.g., TiO₂), or it could be used to modify the dye's physical properties, such as its solubility or its tendency to aggregate on the electrode surface, both of which can significantly impact device performance. diva-portal.org

Based on a comprehensive search of available scientific literature and chemical databases, there is currently insufficient information to generate a detailed article on the chemical compound “this compound” that addresses the specific topics outlined in your request.

Catalytic and Supramolecular Chemistry Applications

Self-Assembly and Supramolecular Architectures:Its role in the creation of supramolecular structures.

The dual functionality of this compound, which contains both a reactive aldehyde group and a terminal alkene, theoretically allows for its participation in various chemical reactions relevant to these fields. The aldehyde group could be used in condensation reactions or for modification, while the butenyl group could potentially undergo polymerization or be used as an anchor in larger molecular structures.

However, without specific studies or documented findings, any discussion of its applications would be purely speculative. To adhere to the instructions of providing a scientifically accurate and informative article based on verifiable research, it is not possible to construct the requested content at this time. Further research and publication in the scientific community would be required to elaborate on the specific applications of this compound.

Investigations into Biological Activity Mechanisms and Research Prospects

Mechanisms of Enzyme Inhibition and Modulation

The unique chemical structure of 4-(But-3-en-1-yl)benzaldehyde, characterized by an aldehyde functional group and a butenyl substituent on the benzene (B151609) ring, positions it as a candidate for interaction with a range of enzymes. The aldehyde group, in particular, is a known reactive moiety that can participate in various biochemical reactions, including the formation of covalent adducts with enzyme active sites.

Aldehyde Dehydrogenase (ALDH) Inhibition Studies

Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes crucial for the oxidation of both endogenous and exogenous aldehydes, playing a significant role in cellular detoxification and metabolism. nih.gov Inhibition of specific ALDH isoforms is a therapeutic strategy in certain cancers where high ALDH activity is linked to drug resistance. researchgate.net

While direct studies on this compound are not extensively documented, the inhibitory mechanisms of other 4-substituted benzaldehydes provide a likely model for its action. For instance, compounds like 4-(diethylamino)benzaldehyde (B91989) (DEAB) are known pan-inhibitors of ALDH isoforms. whiterose.ac.uk The general mechanism for many ALDH inhibitors involves the formation of a covalent adduct with the catalytic cysteine residue within the enzyme's active site. semanticscholar.org Some inhibitors act as competitive substrates, leading to inactivation through the formation of a Michael adduct in the active site. nih.gov

Kinetic studies on related inhibitors have often revealed a competitive or mixed-type inhibition pattern with respect to the aldehyde substrate, suggesting that these molecules bind to the same site as the natural substrate. acs.org For example, certain indole-2,3-dione derivatives exhibit competitive inhibition against the aldehyde substrate for ALDH1A1, ALDH2, and ALDH3A1. acs.org Given its structure, this compound could potentially act as a competitive inhibitor of ALDH enzymes, with the butenyl group influencing its binding affinity and selectivity for different isoforms.

Table 1: Investigated ALDH Inhibitors and their Mechanisms

| Inhibitor Class | Example Compound | Inhibition Type | Mechanism of Action |

|---|---|---|---|

| 4-Substituted Benzaldehydes | 4-(Diethylamino)benzaldehyde (DEAB) | Pan-inhibitor | Likely involves interaction with the active site. whiterose.ac.uk |

| Indole-2,3-diones | Various derivatives | Competitive (vs. aldehyde) | Binds to the aldehyde substrate binding site, interacting with active-site cysteine residues. acs.org |

Tyrosinase Inhibition Mechanisms and Kinetics

Tyrosinase is a key copper-containing enzyme in the biosynthesis of melanin, making it a prime target for inhibitors in the fields of cosmetics and medicine to address hyperpigmentation disorders. jst.go.jpmdpi.com Benzaldehyde (B42025) and its derivatives have been identified as effective tyrosinase inhibitors. researchgate.net

The inhibitory mechanism of benzaldehydes on tyrosinase can vary depending on the nature and position of the substituent on the benzene ring. For many 4-substituted benzaldehydes, a partial noncompetitive inhibition has been observed. researchgate.net However, other derivatives have shown different kinetic profiles, including competitive and mixed-type inhibition. jst.go.jprsc.org For example, some N-arylated-4-yl-benzamides act as non-competitive inhibitors, forming an enzyme-inhibitor complex. rsc.org In contrast, certain (Z)-2-benzylidene-dihydroimidazothiazolone derivatives have been shown to be competitive inhibitors, binding directly to the active site of tyrosinase. nih.gov

The 4-(but-3-en-1-yl) substituent in this compound could influence its interaction with the tyrosinase active site. The hydrophobicity and steric bulk of this group may play a crucial role in determining the type and potency of inhibition. It is plausible that this compound could act through a mixed-type or non-competitive mechanism, binding to a site distinct from the substrate-binding site but still inducing a conformational change that reduces the enzyme's catalytic efficiency.

Table 2: Kinetic Profiles of Various Tyrosinase Inhibitors

| Inhibitor Class | Example Compound | Inhibition Type | Key Findings |

|---|---|---|---|

| 4-Substituted Benzaldehydes | 4-halogenated benzaldehydes | Partial noncompetitive | Inhibition potency varies with the substituent. researchgate.net |

| N-arylated-4-yl-benzamides | Compound 9c | Non-competitive | Forms an enzyme-inhibitor complex. rsc.org |

| 3-Aryl Substituted Xanthones | Compound 4t | Reversible, competitive-uncompetitive mixed-II type | The position and number of hydroxyl groups are critical for activity. jst.go.jp |

Cholinesterase Inhibition Pathways

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are critical enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine. nih.gov Inhibitors of these enzymes are a cornerstone in the symptomatic treatment of Alzheimer's disease. nih.govmdpi.com

Substituted benzaldehydes have been incorporated into various molecular scaffolds to develop cholinesterase inhibitors. nih.gov The mechanism of inhibition often involves the binding of the inhibitor to the active site of the cholinesterase enzyme. The active site of AChE contains a catalytic triad (B1167595) and a peripheral anionic site (PAS). Many inhibitors interact with both of these sites to achieve potent inhibition. For instance, certain benzylidene derivatives have been shown to interact with key amino acid residues in the active site of AChE, such as tryptophan and tyrosine. nih.gov

Molecular Basis of Antimicrobial Activity

The search for new antimicrobial agents is a global health priority due to the rise of drug-resistant pathogens. Natural and synthetic compounds, including benzaldehyde derivatives, are being investigated for their potential to combat bacterial and fungal infections. nih.govresearchgate.net

Antibacterial Action Mechanisms Against Specific Pathogens

Benzaldehyde and its derivatives have demonstrated antibacterial activity against a range of bacteria. researchgate.netmdpi.com The proposed mechanisms of action often involve the disruption of the bacterial cell membrane. mdpi.comnih.gov This can lead to increased permeability, leakage of intracellular components, and ultimately, cell death. nih.gov For example, some studies suggest that benzaldehyde can alter the plasma membrane permeability, which may also enhance the efficacy of conventional antibiotics like fluoroquinolones when used in combination. mdpi.com

The antibacterial effect can be selective for certain types of bacteria. For instance, some resveratrol-Schiff base hybrids have shown high selectivity against Listeria monocytogenes. nih.gov The lipophilicity of the butenyl group in this compound might facilitate its insertion into the lipid bilayer of bacterial membranes, thereby disrupting their integrity. The specific pathogens that would be most susceptible to this compound would likely depend on the composition and structure of their cell envelopes.

Table 3: Antibacterial Mechanisms of Benzaldehyde and Related Compounds

| Compound/Class | Proposed Mechanism of Action | Target Pathogens (Examples) |

|---|---|---|

| Benzaldehyde | Disruption of plasma membrane permeability. mdpi.com | May potentiate the action of quinolones against resistant strains. mdpi.com |

| (2E,5E)-Phenyltetradeca-2,5-dienoate | Breakdown of the bacterial cell wall leading to lysis. nih.gov | Staphylococcus aureus nih.gov |

Antifungal Properties and Modes of Action

Similar to its antibacterial effects, the antifungal properties of benzaldehyde derivatives are also of significant interest. Chalcones, which can be synthesized from benzaldehydes, are a well-known class of compounds with broad-spectrum antifungal activity. mdpi.comresearchgate.net

One of the proposed modes of action for the antifungal activity of certain chalcones is the inhibition of fungal cell wall synthesis, specifically targeting enzymes like (1,3)β-D-glucan synthase. mdpi.com The fungal cell wall is a crucial structure for maintaining cell integrity and is an excellent target for antifungal drugs as it is absent in human cells. The electrophilic character of the chalcone (B49325) molecule appears to be important for its antifungal activity, with electron-withdrawing substituents often enhancing this property. mdpi.com

Given that this compound can serve as a precursor for the synthesis of chalcones, it is plausible that its derivatives could exhibit antifungal activity through the disruption of cell wall integrity. The butenyl group could influence the lipophilicity of the resulting chalcone, affecting its ability to penetrate the fungal cell and interact with its target enzymes. Some research has also pointed to the inhibition of fungal spore germination as a mechanism of action for benzaldehyde. researchgate.net

Antioxidant Activity Mechanisms and Radical Scavenging Pathways

The antioxidant properties of benzaldehyde derivatives are often attributed to their ability to donate a hydrogen atom or a single electron to neutralize reactive free radicals. rsc.org This process can occur through two primary mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). rsc.org In the HAT mechanism, the antioxidant molecule directly donates a hydrogen atom to a free radical, thereby quenching its reactivity. The SET mechanism involves the transfer of a single electron to the free radical, forming a more stable species. rsc.org

While direct studies on the radical scavenging pathways of this compound are not extensively detailed in the provided results, the general principles of antioxidant action by similar phenolic and aldehydic compounds provide a framework for its potential mechanisms. mdpi.comnih.gov The butenyl substituent may also influence the electronic properties of the benzaldehyde ring, thereby modulating its antioxidant capacity.

Insecticidal and Larvicidal Mechanisms of Action

Benzaldehyde and its derivatives have demonstrated notable insecticidal and larvicidal properties against various insect species. researchgate.net The mechanisms underlying this toxicity are multifaceted and can involve disruption of fundamental biological processes in the target insects.

One proposed mechanism is the inhibition of crucial enzymes. For example, benzaldehyde has been shown to inhibit phenoloxidase, an enzyme involved in the insect's immune response and cuticle sclerotization. researchgate.net Inhibition of this enzyme can compromise the insect's defense mechanisms and developmental processes.

Furthermore, aromatic compounds like benzaldehyde can act as neurotoxins, although the specific targets are not always fully elucidated. They may interfere with neurotransmitter systems or ion channels, leading to paralysis and death. The lipophilic nature of these compounds often facilitates their penetration through the insect's cuticle.

Studies on various plant extracts containing benzaldehyde derivatives have confirmed their efficacy against mosquito larvae, such as those of Aedes aegypti. turkiyeparazitolderg.orgmdpi.com The larvicidal activity is often concentration-dependent, with higher concentrations leading to increased mortality. turkiyeparazitolderg.orgnih.gov Histopathological studies on treated larvae have revealed damage to the gut and other internal structures, suggesting that ingestion of the compound contributes to its lethal effects. nih.gov The development of new insecticides often involves modifying the structure of compounds like benzaldehyde to enhance their potency and selectivity. turkiyeparazitolderg.org

Neurobiological Activity Mechanisms

Recent research has highlighted the potential of benzaldehyde derivatives in the context of neurodegenerative diseases, particularly for their anti-neuroinflammatory and neuroprotective effects.

Anti-neuroinflammatory Pathways in Microglial Cells

Neuroinflammation, primarily mediated by activated microglia, is a key pathological feature of neurodegenerative diseases like Alzheimer's. nih.govbiomolther.org Over-activated microglia release a plethora of pro-inflammatory mediators, contributing to neuronal damage. biomolther.org

Studies on a related compound, 4-hydroxy-3-(3-methylbut-2-en-1-yl)-benzaldehyde (referred to as benzaldehyde 2), have shown that it can suppress neuroinflammation in lipopolysaccharide (LPS)-stimulated microglial cells (BV-2). nih.gov This compound was found to inhibit the production of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as the release of inflammatory cytokines such as TNF-α, IL-6, and IL-18. nih.gov

The underlying mechanism involves the modulation of key signaling pathways. Specifically, benzaldehyde 2 was observed to inhibit the phosphorylation of extracellular signal-regulated kinase (ERK) and p38 mitogen-activated protein kinase (MAPK), which are crucial for the inflammatory response. nih.govresearchgate.net By downregulating these pathways, the compound effectively dampens the inflammatory cascade in microglial cells. nih.govmdpi.comscielo.br

Neuroprotective Mechanisms Against Neuronal Damage

Beyond its anti-inflammatory effects, certain benzaldehyde derivatives exhibit direct neuroprotective properties. Research has shown that these compounds can protect neuronal cells from damage induced by neurotoxic agents like β-amyloid (Aβ). nih.govresearchgate.net

The neuroprotective action is linked to the inhibition of pathways that lead to cell death. For instance, benzaldehyde 2 has been found to down-regulate the expression of proteins involved in neuronal damage, such as cyclin-dependent kinase 5 (CDK5) and glycogen (B147801) synthase kinase-3α/β (GSK-3α/β). nih.gov These kinases are implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease. nih.gov The presence of an unsaturated double bond in the structure of benzaldehyde 2 is thought to contribute to its enhanced anti-inflammatory, antioxidant, and neuroprotective activities. nih.gov

Modulation of Tau Protein and Caspase-Related Signaling

The aggregation of hyperphosphorylated tau protein into neurofibrillary tangles is a central event in the pathology of Alzheimer's disease and other tauopathies. mdpi.comfrontiersin.org Some benzaldehyde derivatives have shown potential in modulating processes related to tau pathology.

Benzaldehyde 2 was found to reduce the phosphorylation of tau protein in neuronal cells. nih.gov This is a significant finding, as hyperphosphorylation is a critical step leading to tau aggregation and subsequent neuronal dysfunction. frontiersin.org The compound's ability to inhibit kinases like GSK-3α/β and CDK5 likely underlies this effect. nih.gov

Furthermore, this benzaldehyde derivative appears to interfere with apoptosis (programmed cell death) through caspase-related signaling pathways. nih.gov It was observed to inhibit the expression of proteins in the caspase family, such as caspase-3 and caspase-9, which are key executioners of apoptosis. nih.gov By blocking these pathways, the compound may prevent neuronal cell death. nih.gov Molecular docking studies suggest a stable interaction between benzaldehyde 2 and cytochrome C, a protein involved in the apoptotic cascade, providing a plausible explanation for its anti-apoptotic effects. nih.gov

Protein-Ligand Binding and Receptor Interaction Studies

Understanding the interaction between a small molecule like this compound and its target proteins is fundamental to elucidating its mechanism of action. nih.gov Molecular docking is a computational technique widely used for this purpose, predicting the preferred orientation of a ligand when bound to a receptor and estimating the binding affinity. nih.gov

The binding of a ligand to a protein can occur through various models, including the "lock-and-key," "induced fit," and "conformational selection" models. nih.gov These interactions are driven by a combination of forces, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov

In the context of the biological activities of benzaldehyde derivatives, molecular docking studies have been employed to rationalize their effects. For example, the interaction of benzaldehyde 2 with cytochrome C was studied to understand its anti-apoptotic mechanism. nih.gov Similarly, docking studies with enzymes like xanthine (B1682287) oxidase have been used to evaluate the antioxidant potential of related compounds. science.gov

Conclusion and Future Research Directions

Summary of Current Research Landscape and Key Achievements

Research into 4-(but-3-en-1-yl)benzaldehyde and structurally related bifunctional molecules has primarily focused on leveraging its two distinct reactive sites: the aldehyde group and the terminal alkene. The aldehyde functionality serves as a versatile handle for a wide array of classic organic transformations, including Wittig reactions, reductive aminations, and aldol (B89426) condensations, allowing for the construction of more complex molecular architectures. These reactions are fundamental in the synthesis of fine chemicals and pharmaceutical intermediates.

The terminal alkene group offers a complementary site for reactivity, most notably for olefin metathesis, which provides a powerful tool for carbon-carbon bond formation and polymerization. Ruthenium-catalyzed self- and cross-metathesis of unsaturated aldehydes have been explored to create a variety of omega-functionalized aldehydes, demonstrating the potential for creating long-chain bifunctional compounds from bio-based resources. nih.gov Furthermore, the alkene is susceptible to hydroamination and other addition reactions, enabling the introduction of diverse functional groups. The presence of both an aldehyde and an alkene in one molecule allows for orthogonal chemical modifications, where one group can be reacted selectively while the other remains intact for subsequent transformations. This bifunctionality is a key achievement, positioning the compound as a valuable building block in multi-step syntheses.

While specific studies on this compound are not extensively documented in high-impact literature, the collective knowledge on similar structures underscores its potential. The synthesis of various substituted benzaldehydes is well-established, often employing cross-coupling strategies to append alkyl or aryl groups to a benzaldehyde (B42025) core. rug.nl This existing synthetic framework provides a solid foundation for the preparation and derivatization of the title compound.

Identification of Knowledge Gaps and Untapped Research Avenues for this compound

Despite the foundational knowledge, there are significant gaps in the specific understanding of this compound. There is a lack of published, detailed characterization data, including specific spectroscopic analyses (NMR, IR, Mass Spectrometry) and physical properties (melting point, boiling point, solubility). While predictions can be made based on analogous structures, empirical data is essential for its practical application.

The full scope of its reactivity, particularly in intramolecular reactions where the aldehyde and alkene might interact, remains largely unexplored. The four-carbon chain separating the two functional groups may allow for unique cyclization reactions under specific catalytic conditions, leading to novel carbocyclic and heterocyclic systems. Furthermore, the development of selective catalysts that can distinguish between the two functional groups with high chemoselectivity is an area ripe for investigation.

The potential applications of this specific molecule in materials science are also largely theoretical at this stage. While benzaldehyde derivatives are used in polymers and liquid crystals, the influence of the butenyl side chain on material properties has not been investigated. Similarly, its utility as a scaffold in medicinal chemistry or as a probe in chemical biology is an untapped research avenue. The exploration of its derivatives and their biological activities could yield compounds with interesting pharmacological profiles.

Future Directions in Synthetic Methodology Development

Future research should focus on the development of efficient and scalable synthetic routes to this compound and its derivatives. This includes optimizing cross-coupling reactions (e.g., Suzuki, Negishi, or Kumada coupling) between a protected 4-halobenzaldehyde and a suitable butenyl organometallic reagent. Green chemistry approaches, such as catalysis in aqueous media or the use of flow chemistry, could lead to more sustainable production methods.

A significant future direction lies in the exploration of tandem or domino reactions that engage both the aldehyde and alkene functionalities in a single synthetic operation. This could provide rapid access to complex molecular scaffolds. For instance, a tandem metathesis-aldol reaction sequence could be envisioned. The development of novel organocatalytic and transition-metal-catalyzed transformations that are specific to this substrate would be a major advance.

Prospects for Advanced Materials Science Applications

The unique structure of this compound makes it a promising monomer for the synthesis of novel functional polymers. The terminal alkene can undergo polymerization through methods like Ring-Opening Metathesis Polymerization (ROMP) or free-radical polymerization. The resulting polymer would feature pendant benzaldehyde groups along the backbone, which could be used for post-polymerization modification. These aldehyde groups can be converted into a variety of other functionalities, allowing for the tuning of the polymer's properties, such as its solubility, thermal stability, or ability to bind to other molecules.

These functionalized polymers could find applications in areas such as specialty coatings, adhesives, or as responsive materials where the aldehyde groups can react to external stimuli. Furthermore, the rigid aromatic ring combined with the flexible butenyl chain could impart interesting properties for the development of liquid crystals or other ordered materials.

Emerging Interdisciplinary Research Opportunities in Chemical Biology and Medicinal Chemistry

In the realms of chemical biology and medicinal chemistry, this compound represents a versatile scaffold for the design of new bioactive molecules. The aldehyde can act as a covalent warhead for targeting specific amino acid residues in proteins, while the butenyl chain provides a vector for exploring binding pockets and can be functionalized to modulate pharmacokinetic properties.

Future work could involve synthesizing a library of derivatives and screening them for biological activity. For example, Schiff base formation with amines on a protein surface, followed by reaction of the alkene with a second biological target, could be explored for the development of bifunctional probes or inhibitors. The compound could also be incorporated into larger molecules designed to mimic natural products or to act as inhibitors for enzymes such as aldose reductase or tyrosinase, where benzaldehyde derivatives have shown activity. researchgate.net The interplay between the two functional groups offers a unique opportunity for designing molecules with novel modes of action, opening up new avenues for drug discovery and chemical biology research.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(But-3-en-1-yl)benzaldehyde, and what methodological considerations are critical for optimizing yield and purity?

- Answer : A widely used approach involves cycloaddition reactions between Schiff bases (e.g., 4-(benzylideneamino)benzaldehyde) and phthalic anhydride under reflux conditions . Another method employs oxidative transformations, such as the reaction of p-toluidine derivatives with H₂O₂ in ethanol, followed by purification via recrystallization . Key considerations include:

- Monitoring reaction progress using TLC to ensure intermediate formation.

- Optimizing solvent polarity (e.g., ethanol vs. toluene) to enhance yield.

- Validating purity via ¹H-NMR and elemental analysis to confirm structural integrity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how can data inconsistencies be resolved?

- Answer :

- FT-IR spectroscopy identifies functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹) .

- ¹H-NMR resolves regiochemistry (e.g., aldehyde proton at δ 9.8–10.2 ppm and olefinic protons in the butenyl group) .

- TLC with UV visualization tracks reaction progress .

- Elemental analysis resolves inconsistencies by verifying empirical formulas (e.g., %C, %H deviations >0.3% indicate impurities) .

Q. What safety protocols should be followed when handling this compound derivatives, given limited toxicological data?

- Answer : Based on structurally similar aldehydes (e.g., 4-(bromomethyl)benzaldehyde):

- Use PPE (gloves, goggles) to prevent skin/eye contact.

- In case of exposure, flush eyes with water for 10–15 minutes and wash skin with soap/water .

- Work in a fume hood to avoid inhalation risks .

Advanced Research Questions

Q. How do electron-withdrawing substituents on the benzaldehyde ring influence reaction kinetics in asymmetric syntheses or Wittig reactions?

- Answer : Substituents like trifluoromethyl (CF₃) enhance electrophilicity, accelerating nucleophilic additions in asymmetric alcohol synthesis. For example, 4-(trifluoromethyl)benzaldehyde exhibits faster reaction rates in Wittig reactions compared to electron-donating groups due to increased aldehyde reactivity . Kinetic studies using time-resolved NMR or stopped-flow techniques can quantify these effects .

Q. What strategies can be employed to develop robust HPLC-UV methods for quantifying this compound in complex matrices?

- Answer :

- Derivatization : React with 4-(diethylamino)benzaldehyde (DEAB) under acidic conditions to form UV-active hydrazones, enhancing detection sensitivity .

- Mobile phase optimization : Use acetonitrile/water gradients to resolve peaks in biological or synthetic mixtures .

- Validation : Assess linearity (R² >0.99), LOD/LOQ (e.g., 0.1 µg/mL), and recovery rates (>95%) .

Q. How can contradictions in reported physical properties (e.g., solubility, stability) of this compound derivatives be addressed through experimental design?

- Answer :

- Controlled solubility studies : Measure solubility in DMSO, ethanol, and water at 25°C using gravimetric or UV-Vis methods .

- Stability assays : Monitor degradation under varying pH and temperature via accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) .

- Cross-validate results using orthogonal techniques (e.g., HPLC vs. NMR) .